molecular formula C14H15ClN4O2 B12543850 Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate CAS No. 848088-40-4

Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate

Cat. No.: B12543850
CAS No.: 848088-40-4
M. Wt: 306.75 g/mol
InChI Key: CHURHXHZLNWFHV-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is a hydrazone derivative featuring a quinoxaline core substituted with a chlorine atom at the 3-position. The compound integrates a hydrazinylidene linker conjugated to a butanoate ester group, which confers structural versatility for applications in medicinal chemistry and materials science.

Properties

CAS No.

848088-40-4

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

ethyl 3-[(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate

InChI

InChI=1S/C14H15ClN4O2/c1-3-21-12(20)8-9(2)18-19-14-13(15)16-10-6-4-5-7-11(10)17-14/h4-7H,3,8H2,1-2H3,(H,17,19)

InChI Key

CHURHXHZLNWFHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NNC1=NC2=CC=CC=C2N=C1Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate typically involves the reaction of 3-chloroquinoxalin-2-yl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoxaline derivatives.

Scientific Research Applications

Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anticancer and antimicrobial agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in the heterocyclic core and substituents. Key examples include:

  • Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate (): Substitutes quinoxaline with a 3-methylindole group.
  • (Z)-Ethyl 3-[2-(5-Methyl-7-Nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate (): Incorporates a nitro group on the indole ring, introducing strong electron-withdrawing effects that could modulate reactivity and solubility relative to the chloro substituent .
  • Ethyl 2-(1H-Benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate (): Replaces quinoxaline with benzimidazole and a nitrophenyl group, altering hydrogen-bonding capacity and steric bulk .

Table 1: Structural and Electronic Properties

Compound Heterocycle Key Substituent Electronic Effect
Target Compound Quinoxaline 3-Cl Moderate electron-withdrawing
Ethyl 3-{2-[(3-Methylindole)carbonyl]...} Indole 3-CH₃ Electron-donating
(Z)-Ethyl 3-[2-(5-Methyl-7-Nitroindole)... Indole 5-CH₃, 7-NO₂ Strong electron-withdrawing (NO₂)
Ethyl 2-(Benzimidazol-2-yl)...acetate Benzimidazole 4-NO₂ (phenyl) Electron-withdrawing (NO₂)
Physicochemical Properties
  • Solubility : The chlorine atom in the target compound may reduce polarity compared to nitro-substituted analogs (), though ester groups enhance solubility in organic solvents.
  • Spectroscopic Data: IR: The C=O stretch in the target compound (~1700 cm⁻¹) aligns with analogs, but C-Cl vibrations (~650 cm⁻¹) distinguish it from nitro (~1520 cm⁻¹) or methyl groups (~2850 cm⁻¹) . ¹H-NMR: Quinoxaline protons resonate downfield (δ 8.5–9.0 ppm) compared to indole (δ 7.0–8.0 ppm) due to electron withdrawal .
Crystallographic and Supramolecular Features
  • Target Compound: Predicted to exhibit planar quinoxaline and hydrazone moieties, with dihedral angles between ester and aromatic systems similar to (7.35–18.23°) .
  • Indole Derivatives (): Show near-perpendicular orientation between indole and ester groups (dihedral angle 87.02°), fostering N–H⋯O hydrogen bonds and π-π interactions (inter-centroid distance 3.499 Å) .
  • Benzimidazole Analog (): Forms 1D chains via C–H⋯O and N–H⋯O bonds, contrasting with the 3D architecture observed in nitroindole derivatives .

Biological Activity

Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 269.71 g/mol

The structure features a quinoxaline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing the quinoxaline structure. Quinoxalines are known to exhibit activity against a range of bacteria and fungi. For instance:

  • Study 1 : A derivative of quinoxaline showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Study 2 : Another research highlighted that quinoxaline derivatives demonstrated antifungal activity against Candida albicans, suggesting a potential application in treating fungal infections .

Anticancer Activity

Quinoxaline derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:

  • Case Study : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound activates caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Target Interaction : this compound may inhibit certain enzymes involved in cell proliferation or DNA synthesis, which is common among quinoxaline derivatives .

Toxicity and Safety Profile

While exploring the efficacy of this compound, it is crucial to consider its toxicity profile:

  • Toxicological Studies : Preliminary studies indicate that the compound exhibits low toxicity in animal models, with no significant adverse effects observed at therapeutic doses .

Data Summary Table

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition (MIC < 10 µg/mL)
AntifungalCandida albicansEffective growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

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